molecular formula Te B081085 Tellurium CAS No. 13494-80-9

Tellurium

Cat. No. B081085
CAS RN: 13494-80-9
M. Wt: 127.6 g/mol
InChI Key: PORWMNRCUJJQNO-UHFFFAOYSA-N
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Patent
US04588812

Procedure details

A suspension of sodium borohydride (0.08 mol) and tellurium powder (0.034 mol) in 135 ml of anhydrous ethanol is heated under nitrogen atmosphere, preferably for about 15 min. After cooling to -20° C., 8.08 ml glacial acetic acid in 33.65 ml anhydrous ethanol solution (8.08:33.65 v/v) is added dropwise, and the mixture is stirred at -20° C. for 5 min. Stirring is followed by the addition of 0.013 mol of a substituted 2,3-dihydro-5H-thiazol[2,3-b]quinazoline derivative, synthesized by the procedures in the preceding sections (2) to (5), and dissolved in 13.5 ml anhydrous ethanol. The reaction mixture is allowed to warm up to ambient temperature and stirred for about 10 hours. The mixture is filtered through celite, and evaporated under reduced pressure. The residue is taken up in water and extracted with chloroform. The organic extract is dried over anhydrous magnesium sulfate and evaporated under reduced pressure, yielding the corresponding 2,3-dihydro-3-oxo-5H-thiazolo[2,3-b]quinazoline derivative with a saturated exocyclic bond at the 2 position of the 2,3-dihydro-5-thiazo[2,3-b]quinazoline moiety.
Quantity
13.5 mL
Type
solvent
Reaction Step One
Quantity
0.08 mol
Type
reactant
Reaction Step Two
Quantity
0.034 mol
Type
reactant
Reaction Step Two
Quantity
135 mL
Type
solvent
Reaction Step Two
Quantity
8.08 mL
Type
reactant
Reaction Step Three
Quantity
33.65 mL
Type
solvent
Reaction Step Three
[Compound]
Name
substituted 2,3-dihydro-5H-thiazol[2,3-b]quinazoline
Quantity
0.013 mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
( 5 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[Te].C(O)(=O)C.C(N(CC1C=CC=CC=1)C(=O)C=[C:15]1[S:27][C:18]2=[N:19][C:20]3[C:25]([CH2:26][N:17]2[C:16]1=[O:28])=[CH:24][CH:23]=[CH:22][CH:21]=3)(C)(C)C>C(O)C>[O:28]=[C:16]1[N:17]2[C:18](=[N:19][C:20]3[C:25]([CH2:26]2)=[CH:24][CH:23]=[CH:22][CH:21]=3)[S:27][CH2:15]1 |f:0.1,^3:2|

Inputs

Step One
Name
Quantity
13.5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.08 mol
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
0.034 mol
Type
reactant
Smiles
[Te]
Name
Quantity
135 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
8.08 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
33.65 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
substituted 2,3-dihydro-5H-thiazol[2,3-b]quinazoline
Quantity
0.013 mol
Type
reactant
Smiles
Step Five
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
( 5 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)N(C(C=C1C(N2C(=NC3=CC=CC=C3C2)S1)=O)=O)CC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at -20° C. for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated under nitrogen atmosphere, preferably for about 15 min
Duration
15 min
STIRRING
Type
STIRRING
Details
Stirring
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to ambient temperature
STIRRING
Type
STIRRING
Details
stirred for about 10 hours
Duration
10 h
FILTRATION
Type
FILTRATION
Details
The mixture is filtered through celite
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
EXTRACTION
Type
EXTRACTION
Details
The organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
O=C1CSC2=NC3=CC=CC=C3CN21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.